L-Menthylacetat
Übersicht
Beschreibung
Menthyl acetate is a natural monoterpene ester that contributes to the characteristic smell and flavor of peppermint. It is the acetate ester of menthol and constitutes 3-5% of the volatile oil of Mentha piperita . The compound has a molecular formula of C12H22O2 and a molecular weight of 198.30 g/mol . It is known for its fresh, minty aroma and is widely used in the flavor and fragrance industry.
Wissenschaftliche Forschungsanwendungen
Menthylacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Geschmacksstoff und Duftstoff in verschiedenen chemischen Formulierungen verwendet.
Biologie: Für seine antimikrobiellen und antimykotischen Eigenschaften untersucht. Es wird auch bei der Formulierung von Insektenschutzmitteln verwendet.
Medizin: Für seine potenziellen analgetischen und entzündungshemmenden Wirkungen untersucht. Es wird in topischen Formulierungen für seine kühlenden und beruhigenden Eigenschaften verwendet.
Industrie: Wird bei der Herstellung von Körperpflegeprodukten, Kosmetika und Lebensmittelaromen verwendet
5. Wirkmechanismus
Menthylacetat übt seine Wirkungen hauptsächlich durch die Aktivierung von kälteempfindlichen TRPM8-Rezeptoren in der Haut aus. Diese Aktivierung führt zu einem Kühlempfinden, weshalb Menthylacetat häufig in topischen Formulierungen wegen seiner kühlenden Wirkung verwendet wird. Die Verbindung kann auch mit Kappa-Opioid-Rezeptoren interagieren, was zu ihren analgetischen Eigenschaften beiträgt .
Wirkmechanismus
Target of Action
L-Menthyl acetate primarily targets our olfactory system, contributing to the characteristic smell and flavor of peppermint . It is used widely in the food and beverage industry for its unique herbaceous and minty organoleptic properties .
Mode of Action
It is known to interact with olfactory receptors in the nose, triggering a neural response that is perceived as a minty smell .
Biochemical Pathways
L-Menthyl acetate is a constituent of the volatile oil of Mentha piperita, contributing to its smell and flavor . It is involved in the biochemical pathway of terpene synthesis, which is common in many aromatic plants .
Pharmacokinetics
One study suggests that the stability of l-menthyl acetate is significantly enhanced when it is embedded in hydroxypropyl-β-cyclodextrin . This could potentially improve its bioavailability and reduce its volatility.
Result of Action
The primary result of L-Menthyl acetate’s action is the perception of a minty smell and flavor when it is present in food, beverages, or other products . This is due to its interaction with olfactory receptors in the nose .
Action Environment
The action of L-Menthyl acetate can be influenced by various environmental factors. For example, its volatility can lead to a loss of flavor over time, especially in high-temperature environments . Its stability can be enhanced through encapsulation techniques, such as embedding in hydroxypropyl-β-cyclodextrin .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
L-Menthyl acetate participates in biochemical reactions primarily as a substrate for esterase enzymes . These enzymes, such as those from the Bacillus subtilis species, can catalyze the hydrolysis of L-Menthyl acetate, breaking it down into its constituent components . This interaction is crucial for the release of the compound’s aromatic properties, which contribute to the flavor and fragrance of various products .
Cellular Effects
It is known that the compound can influence cell function through its interactions with various enzymes and proteins . For instance, it can affect metabolic processes within cells by serving as a substrate for enzymatic reactions .
Molecular Mechanism
The molecular mechanism of L-Menthyl acetate primarily involves its interaction with esterase enzymes . These enzymes catalyze the hydrolysis of the ester bond in L-Menthyl acetate, resulting in the production of menthol and acetic acid . This reaction is crucial for the release of the compound’s characteristic aroma .
Metabolic Pathways
L-Menthyl acetate is involved in the ester metabolism pathway, where it serves as a substrate for esterase enzymes . The hydrolysis of L-Menthyl acetate by these enzymes results in the production of menthol and acetic acid .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Menthylacetat kann durch Veresterung von Menthol mit Essigsäure synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion kann unter Rückflussbedingungen durchgeführt werden, um eine vollständige Umwandlung von Menthol zu Menthylacetat zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Menthylacetat häufig durch katalytische Veresterung von Menthol und Essigsäure hergestellt. Das Verfahren beinhaltet die Verwendung eines Batch-Reaktors, in dem Menthol und Essigsäure in Gegenwart eines Katalysators gemischt werden. Das Reaktionsgemisch wird erhitzt, um die Veresterung zu fördern, und das resultierende Menthylacetat wird dann durch Destillation gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen: Menthylacetat unterliegt hauptsächlich Hydrolyse- und Umesterungsreaktionen. Hydrolyse von Menthylacetat in Gegenwart von Wasser und einem Säure- oder Basenkatalysator führt zur Bildung von Menthol und Essigsäure. Umesterung beinhaltet den Austausch der Estergruppe mit einem anderen Alkohol, was zur Bildung verschiedener Ester führt .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser, Säure (z. B. Salzsäure) oder Basenkatalysator (z. B. Natriumhydroxid).
Umesterung: Alkohol (z. B. Methanol), Säure (z. B. Schwefelsäure) oder Basenkatalysator (z. B. Natriummethanolat).
Hauptprodukte:
Hydrolyse: Menthol und Essigsäure.
Umesterung: Verschiedene Ester abhängig von dem in der Reaktion verwendeten Alkohol.
Vergleich Mit ähnlichen Verbindungen
Menthylacetat wird häufig mit anderen Menthol-Derivaten wie Menthol, Neomenthol und Isomenthol verglichen. Obwohl alle diese Verbindungen ein ähnliches minziges Aroma aufweisen, ist Menthylacetat aufgrund seiner Esterfunktionsgruppe einzigartig, die unterschiedliche chemische Eigenschaften und Reaktivität verleiht.
Ähnliche Verbindungen:
Menthol: Die Stammverbindung, bekannt für ihr starkes minziges Aroma und ihre kühlende Wirkung.
Neomenthol: Ein Isomer von Menthol mit einem leicht abweichenden Geruchsprofil.
Isomenthol: Ein weiteres Isomer von Menthol, das in verschiedenen Aroma- und Duftstoffanwendungen verwendet wird.
Menthylacetat zeichnet sich durch seine Estergruppe aus, wodurch es für bestimmte Anwendungen in der Aroma- und Duftstoffindustrie besser geeignet ist.
Eigenschaften
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859153 | |
Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Menthyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5945 | |
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Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
227 °C | |
Record name | MENTHYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |
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Solubility |
soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |
Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
dl-, (-)- 0.919-0.924 | |
Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.05 [mmHg] | |
Record name | Menthyl acetate | |
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CAS No. |
16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |
Record name | Menthyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16409-45-3 | |
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Record name | Neomenthyl acetate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230877 | |
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Record name | Menthyl acetate | |
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Record name | Neomenthyl acetate | |
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Record name | d-Neomenthyl acetate | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |
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Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |
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Record name | Menthyl acetate | |
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Record name | L-menthyl acetate | |
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Record name | (+)-neomenthyl acetate | |
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Record name | Neomenthyl acetate | |
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Record name | (±)-menthyl acetate | |
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Record name | Menthyl acetate | |
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Record name | MENTHYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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